molecular formula C15H16N2O4S B6418687 N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide CAS No. 1171643-64-3

N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide

Cat. No.: B6418687
CAS No.: 1171643-64-3
M. Wt: 320.4 g/mol
InChI Key: FDIBIPIAEUCIKU-UHFFFAOYSA-N
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Description

N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).

    Reduction: Sodium borohydride, sodium cyanoborohydride.

    Substitution: Various nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of secondary amines .

Scientific Research Applications

N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For instance, it may interact with dopamine receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide is unique due to its combined structural features of tetrahydroisoquinoline and furan-2-sulfonamide, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-methylfuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-16-22(19,20)14-7-6-13(21-14)15(18)17-9-8-11-4-2-3-5-12(11)10-17/h2-7,16H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIBIPIAEUCIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148194
Record name 5-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-methyl-2-furansulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171643-64-3
Record name 5-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-methyl-2-furansulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171643-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-methyl-2-furansulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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